J Acid urea
Overview
Description
AMI-1 (free acid) is a potent, cell-permeable, and reversible inhibitor of protein arginine N-methyltransferases (PRMTs). It has shown potential anticancer activity by inhibiting PRMT1 and yeast Hmt1p, and modulating nuclear receptor-regulated transcription from estrogen- and androgen-responsive elements .
Mechanism of Action
Target of Action
The primary target of 7,7’-(Carbonylbis(azanediyl))bis(4-hydroxynaphthalene-2-sulfonic acid), also known as Urea J Acid or J Acid urea, is the NADPH oxidases (Nox) . These are a family of enzymes responsible for the generation of superoxide .
Mode of Action
This compound acts as a selective inhibitor of protein arginine methyltransferases . It has been found to be a potent antagonist of Nox-derived superoxide production . .
Biochemical Pathways
The compound’s action affects the biochemical pathways involving the production of reactive oxygen species . By inhibiting the activity of NADPH oxidases, it reduces the production of superoxide, a type of reactive oxygen species .
Result of Action
The primary result of the compound’s action is the reduction of superoxide production . This can have various molecular and cellular effects, depending on the context in which the compound is used.
Biochemical Analysis
Biochemical Properties
It has been found that this compound is a potent antagonist of NADPH-oxidase-derived superoxide production . This suggests that it may interact with enzymes such as NADPH oxidase and potentially other biomolecules involved in the production of superoxide .
Cellular Effects
Given its role as an antagonist of NADPH-oxidase-derived superoxide production , it may influence cell function by modulating oxidative stress levels. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to act as a potent antagonist of NADPH-oxidase-derived superoxide production . This suggests that it may exert its effects at the molecular level by binding to and inhibiting the activity of NADPH oxidase, thereby reducing the production of superoxide .
Metabolic Pathways
Given its role as an antagonist of NADPH-oxidase-derived superoxide production , it may interact with enzymes such as NADPH oxidase.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
AMI-1 (free acid) undergoes several types of chemical reactions, including:
Inhibition of Methylation Reactions: It inhibits the in vitro methylation reactions performed by PRMTs.
Blocking Peptide-Substrate Binding: It exerts inhibitory effects by blocking peptide-substrate binding.
Common Reagents and Conditions
The compound is typically used in combination with reagents like DMSO, PEG300, and Tween 80 for preparation .
Major Products Formed
The major products formed from these reactions include inhibited PRMTs and reduced methylation of cellular proteins .
Scientific Research Applications
AMI-1 (free acid) has a wide range of scientific research applications:
Chemistry: It is used as a PRMT inhibitor in various chemical studies.
Biology: It inhibits arginine methylation and modulates nuclear receptor-regulated transcription.
Medicine: It has potential anticancer activity and inhibits HIV-1 reverse transcriptase.
Industry: It is used in the development of anticancer drugs and other therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
SGC2085: A potent and selective coactivator associated arginine methyltransferase 1 (CARM1) inhibitor.
PF-06821497: A selective inhibitor of EZH2 with significant tumor growth inhibition.
VTP50469: A highly selective and orally active inhibitor of Menin-MLL interaction.
Uniqueness
AMI-1 (free acid) is unique due to its ability to inhibit both type I and type II PRMTs, specifically targeting arginine methyltransferase activity without affecting lysine methyltransferase activity . This specificity makes it a valuable tool in research and therapeutic applications.
Properties
IUPAC Name |
4-hydroxy-7-[(5-hydroxy-7-sulfonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O9S2/c24-19-9-15(33(27,28)29)7-11-5-13(1-3-17(11)19)22-21(26)23-14-2-4-18-12(6-14)8-16(10-20(18)25)34(30,31)32/h1-10,24-25H,(H2,22,23,26)(H,27,28,29)(H,30,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGISRHGYLRXSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2C=C1NC(=O)NC3=CC4=CC(=CC(=C4C=C3)O)S(=O)(=O)O)S(=O)(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O9S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059642 | |
Record name | 7,7'-(Carbonyldiimino)bis[4-hydroxy-2-naphthalenesulfonic acid] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134-47-4 | |
Record name | 7,7′-(Carbonyldiimino)bis[4-hydroxy-2-naphthalenesulfonic acid] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urea J Acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134474 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | J Acid urea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45174 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | J Acid urea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1699 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis[4-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 7,7'-(Carbonyldiimino)bis[4-hydroxy-2-naphthalenesulfonic acid] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-dihydroxy-7,7'-ureylenedi(naphthalene-2-sulphonic acid) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.676 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | J Urea Acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QJN9485J7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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